Tapentadol-d5 O-Sulfate
Overview
Description
Tapentadol-d5 O-Sulfate is a deuterated sulfate conjugate of tapentadol, an opioid analgesic. This compound is primarily used in pharmacokinetic studies to understand the metabolism and excretion of tapentadol. The deuterium labeling helps in distinguishing the compound from its non-deuterated counterpart in analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tapentadol-d5 O-Sulfate involves several steps:
Deuteration: The deuteration process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterated reagents or solvents.
Sulfation: The final step involves the sulfation of the deuterated tapentadol to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of deuterated tapentadol using industrial reactors.
Purification: Purification of the intermediate compounds using techniques such as crystallization or chromatography.
Sulfation: Large-scale sulfation using industrial sulfating agents and reactors.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur under the influence of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products:
Oxidation Products: Oxidized derivatives of tapentadol-d5.
Reduction Products: Reduced forms of tapentadol-d5.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tapentadol-d5 O-Sulfate has several scientific research applications:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of tapentadol in biological systems.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques to quantify tapentadol and its metabolites.
Drug Development: Helps in understanding the metabolic pathways and potential drug interactions of tapentadol.
Toxicology: Used in toxicological studies to assess the safety and potential side effects of tapentadol.
Mechanism of Action
Tapentadol-d5 O-Sulfate exerts its effects through the following mechanisms:
Mu-Opioid Receptor Agonism: Tapentadol-d5 binds to mu-opioid receptors in the central nervous system, leading to analgesic effects.
Norepinephrine Reuptake Inhibition: It inhibits the reuptake of norepinephrine, enhancing its analgesic effects by modulating pain pathways.
Sulfation Pathway: The sulfate conjugation facilitates the excretion of tapentadol-d5, aiding in its clearance from the body.
Comparison with Similar Compounds
Tapentadol: The non-deuterated form of tapentadol, used as an analgesic.
Tramadol: Another opioid analgesic with a similar mechanism of action but different pharmacokinetic properties.
Oxycodone: A potent opioid analgesic with a higher risk of addiction and side effects compared to tapentadol.
Uniqueness:
Deuterium Labeling: The presence of deuterium atoms in Tapentadol-d5 O-Sulfate makes it unique for analytical studies, allowing for precise tracking and quantification in biological systems.
Sulfate Conjugation: The sulfate group enhances the solubility and excretion of the compound, making it suitable for pharmacokinetic studies.
This compound stands out due to its unique combination of deuterium labeling and sulfate conjugation, making it an invaluable tool in scientific research and drug development.
Biological Activity
Tapentadol-d5 O-Sulfate is a deuterated derivative of Tapentadol, a synthetic analgesic that exhibits dual mechanisms of action: it acts as a mu-opioid receptor agonist and inhibits norepinephrine reuptake. This compound is primarily utilized in research settings to investigate the pharmacokinetics and metabolism of Tapentadol, providing insights into its biological activity and therapeutic potential.
- Molecular Formula : C14H23NO4S
- Molar Mass : Approximately 301.40 g/mol
- Structure : The presence of a sulfate group enhances solubility and bioavailability, which may influence its pharmacokinetic profile compared to non-deuterated forms.
This compound retains the biological activity of its parent compound, Tapentadol. Its mechanisms include:
- Mu-opioid Receptor Agonism : This action provides analgesic effects comparable to traditional opioids but with a lower risk of opioid-related side effects.
- Norepinephrine Reuptake Inhibition : This contributes to its pain-relieving properties by enhancing noradrenergic signaling, which is crucial in pain modulation.
Pharmacokinetics
Research indicates that this compound undergoes significant metabolic processing. Approximately 70% of the administered dose is excreted in urine, with 55% as the O-glucuronide metabolite and 15% as the sulfate metabolite . The pharmacokinetic characteristics are crucial for understanding its efficacy and safety profile.
Table 1: Pharmacokinetic Parameters of Tapentadol Metabolites
Metabolite | Percentage Excreted | Clearance (CL) | Volume of Distribution (V) |
---|---|---|---|
Tapentadol-O-glucuronide | 55% | 10.5 L/h | 28.1 L |
Tapentadol-O-sulfate | 15% | 30.9 L/h | 16.8 L |
Case Studies and Clinical Trials
- Multiple Dose Pharmacokinetics : A study involving multiple doses of Tapentadol oral solution assessed the pharmacokinetics of Tapentadol and its metabolites. The results indicated that mean serum concentrations of Tapentadol-O-sulfate were comparable to those observed in earlier trials, highlighting its consistent metabolic behavior .
- Safety Profile : In clinical trials, Tapentadol has shown a favorable safety profile compared to other opioids, with fewer gastrointestinal side effects attributed to its dual mechanism of action .
- Case Report on Toxicity : A case report detailed a fatal intoxication involving Tapentadol, where various metabolites including Tapentadol-O-sulfate were detected in biological samples post-mortem. This underscores the importance of understanding the metabolic pathways and potential toxicities associated with Tapentadol derivatives .
Interaction Studies
This compound interacts with various cytochrome P450 enzymes during metabolism, influencing both pharmacological effects and potential side effects. Understanding these interactions is vital for predicting drug-drug interactions and optimizing therapeutic regimens involving Tapentadol.
Table 2: Binding Affinities of Tapentadol
Receptor Type | Ki Value (µM) |
---|---|
Mu-opioid receptor (MOR) | 0.16 |
Delta-opioid receptor (DOR) | 0.97 |
Kappa-opioid receptor (KOR) | 0.91 |
Norepinephrine transporter | 0.48 |
Properties
IUPAC Name |
[3-[(3R,4R)-1,1,1,2,2-pentadeuterio-5-(dimethylamino)-4-methylpentan-3-yl]phenyl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(9-12)19-20(16,17)18/h6-9,11,14H,5,10H2,1-4H3,(H,16,17,18)/t11-,14+/m0/s1/i1D3,5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEFZESOUVTBSA-ODWVCUCBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OS(=O)(=O)O)C(C)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@H](C1=CC(=CC=C1)OS(=O)(=O)O)[C@@H](C)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858424 | |
Record name | 3-[(2R,3R)-1-(Dimethylamino)-2-methyl(4,4,5,5,5-~2~H_5_)pentan-3-yl]phenyl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346598-84-2 | |
Record name | 3-[(2R,3R)-1-(Dimethylamino)-2-methyl(4,4,5,5,5-~2~H_5_)pentan-3-yl]phenyl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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